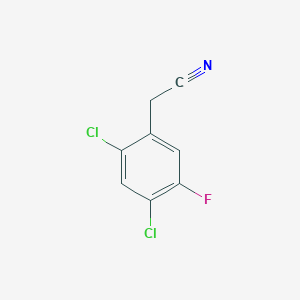

2,4-Dichloro-5-fluorophenylacetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorinated compounds often follows a 'green protocol' to minimize environmental impact. For example, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is characterized by detailed spectral and X-ray crystallographic analyses . Although the exact synthesis method for 2,4-Dichloro-5-fluorophenylacetonitrile is not provided, similar green chemistry approaches could potentially be applied.

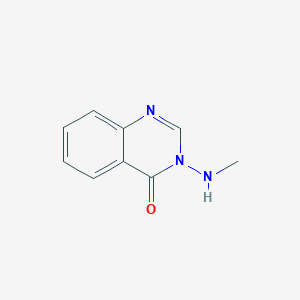

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For instance, the structure of a related compound was solved using single-crystal X-ray diffraction data . The molecular structure of 2,4-Dichloro-5-fluorophenylacetonitrile could be expected to be analyzed similarly to understand its geometry and electronic configuration.

Chemical Reactions Analysis

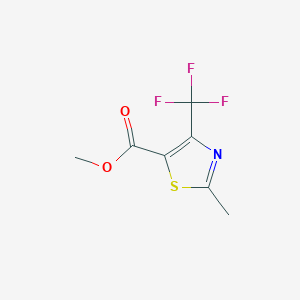

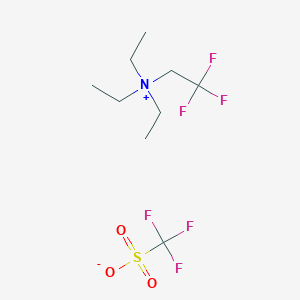

The reactivity of fluorinated compounds can be quite unique. An example is the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the isolation and characterization of a trimeric impurity . This suggests that 2,4-Dichloro-5-fluorophenylacetonitrile could also exhibit unexpected reactivity under certain conditions, which would be an important aspect to investigate.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often studied using various spectroscopic techniques. For example, vibrational and NMR analyses are used to compare calculated spectra with experimental observations . The properties of 2,4-Dichloro-5-fluorophenylacetonitrile, such as solubility, melting point, and reactivity, could be analyzed using similar methods to provide a comprehensive understanding of the compound.

科学研究应用

Synthesis and Pharmaceutical Applications

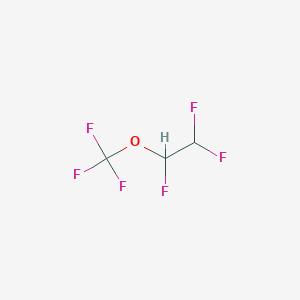

- Synthesis of α-fluoroacetonitriles and Phenethylamines : A method for introducing fluorine alpha to a cyano group in benzaldehyde cyanohydrin trimethylsilylethers has been developed, applicable to aromatic ketones. This approach enables the synthesis of α-fluorophenylacetonitriles and subsequently, 2-fluoro-2-phenethylamines, important in pharmaceutical research (Letourneau & Mccarthy, 1985).

Antimicrobial Studies

- Synthesis of Oxadiazoles for Antimicrobial Activity : A series of 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl have been synthesized and demonstrated significant antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Karthikeyan et al., 2008).

- Synthesis of Schiff and Mannich Bases : These bases, bearing the 2,4-dichloro-5-fluorophenyl moiety, showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Karthikeyan et al., 2006).

Environmental and Analytical Applications

- Sequestration and Metabolite Analysis in Plants : The study of the fate of halogenated phenols in plants through NMR techniques has identified and quantified contaminants and their metabolites, including fluorinated-chlorophenol conjugates. This research is crucial for understanding plant interaction with environmental pollutants (Tront & Saunders, 2007).

Chemical Synthesis and Material Science

- Catalyst-free Synthesis in Organic Chemistry : A catalyst-free approach for synthesizing 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones demonstrates advancements in green chemistry and organic synthesis. This method provides several advantages like excellent yields, shorter reaction time, and a simple workup procedure (Govindaraju et al., 2016).

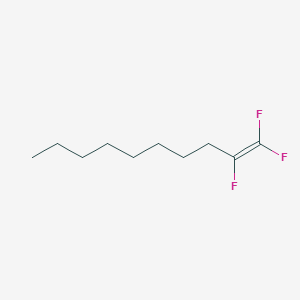

- Charge Transport Property Tuning : By altering the substituted position of the fluorine atom on the molecular backbone of naphthalene diimides, researchers have demonstrated the ability to tune a material's charge transport behavior. This is significant in the field of material science, particularly for electronic applications (Zhang et al., 2014).

安全和危害

属性

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJWOKRNKDGKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276235 |

Source

|

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-fluorophenylacetonitrile | |

CAS RN |

261763-28-4 |

Source

|

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。